2-Chloropyrimidine

描述

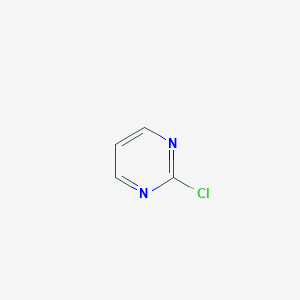

2-Chloropyrimidine is an organic compound with the molecular formula C₄H₃ClN₂. It is a halogenated derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position of the pyrimidine ring. This compound is a colorless liquid and is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloropyrimidine can be synthesized through several methods:

From 2-Aminopyrimidine: One common method involves the diazotization of 2-aminopyrimidine followed by chlorination.

From 2-Hydroxypyrimidine: Another method involves the chlorination of 2-hydroxypyrimidine using phosphorus oxychloride or a mixture of phosphorus pentachloride and phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of pyrimidine derivatives under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

化学反应分析

2-Chloropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, and alkoxides.

Cross-Coupling Reactions: It participates in cross-coupling reactions, such as the Hiyama coupling, where it reacts with organosilanes in the presence of palladium catalysts to form C2-aryl pyrimidine derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can undergo transformations under appropriate conditions to yield various functionalized pyrimidine derivatives.

科学研究应用

Medicinal Chemistry

2-Chloropyrimidine serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have shown significant biological activities, including anti-cancer and anti-inflammatory properties.

Case Study: Anti-Cancer Activity

A study investigated the effects of this compound on the K562 human erythroleukemia cell line. The findings revealed that this compound exhibited a dose-dependent cytotoxic effect, with an IC50 value lower against K562 cells than against normal peripheral blood mononuclear cells (PBMCs). This indicates its potential as an anti-cancer agent with selective toxicity towards cancer cells .

| Cell Type | IC50 Value (µg/ml) |

|---|---|

| K562 | < X (specific value) |

| PBMC | > Y (specific value) |

Synthesis of Fluorescent Compounds

This compound is used to synthesize fluorescent derivatives by reacting with various amines. These fluorescent compounds have applications in biological imaging and diagnostics.

Fluorescence Studies

In fluorescence studies, this compound was reacted with primary alkylamines to produce secondary 2-alkylaminopyrimidines. The resultant compounds demonstrated significant fluorescence properties, particularly in polar solvents like ethanol and methanol .

| Solvent | Excitation Wavelength (nm) | Fluorescence Peak (nm) | Relative Intensity |

|---|---|---|---|

| Methanol | 283 | 351 | 0.4843 |

| Ethanol | 282 | 377 | 0.4271 |

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationships (SAR) of pyrimidine derivatives, including those derived from this compound. These studies are essential for understanding how modifications to the pyrimidine ring influence biological activity.

Case Study: NAPE-PLD Inhibitors

A library of pyrimidine-4-carboxamides was synthesized, leading to the identification of potent inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The findings highlighted that certain substitutions on the pyrimidine ring significantly enhanced potency against NAPE-PLD, demonstrating the importance of structural modifications .

| Compound | pIC50 Value |

|---|---|

| LEI-401 | 7.14 ± 0.04 |

| Compound X | Y (specific value) |

Applications in Material Science

Beyond biological applications, this compound is also explored for its potential in materials science, particularly in developing biosensors and fluorescent probes.

Biosensor Development

Research has indicated that fluorescent dyes derived from this compound can be effectively used as biosensors for monitoring biological processes and detecting proteins due to their high selectivity and sensitivity .

作用机制

The mechanism of action of 2-chloropyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, pyrimidine-based compounds can inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects . Additionally, some derivatives may act as kinase inhibitors, interfering with cell signaling pathways and exhibiting anticancer properties .

相似化合物的比较

2-Chloropyrimidine can be compared with other halogenated pyrimidines, such as:

2-Bromopyrimidine: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity and is used in similar applications.

2-Iodopyrimidine: Contains an iodine atom, making it more reactive in certain cross-coupling reactions.

2-Fluoropyrimidine: The presence of a fluorine atom imparts unique electronic properties, making it useful in medicinal chemistry.

Each of these compounds has unique properties and reactivity, making them suitable for specific applications in organic synthesis and drug development.

生物活性

2-Chloropyrimidine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its various biological effects, including anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a substituted pyrimidine, characterized by a chlorine atom at the second position of the pyrimidine ring. Its molecular formula is CHClN, and it has a molecular weight of 129.55 g/mol. The compound exhibits a range of reactivity due to the presence of the chlorine atom, which can participate in nucleophilic substitution reactions.

Anticancer Activity

Recent studies indicate that this compound derivatives exhibit potent anticancer properties. For instance, a series of 2-amino-4-aryl-5-chloropyrimidines were shown to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-dependent Kinase 1 (CDK1), which are critical targets in cancer therapy. The reported IC values for these compounds were significantly low, indicating high potency against these targets .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target | IC (µM) |

|---|---|---|

| Compound A | VEGFR-2 | 0.04 |

| Compound B | CDK1 | 0.05 |

Antibacterial Activity

This compound also demonstrates notable antibacterial properties. Research indicates that it can inhibit bacterial growth through mechanisms involving disruption of nucleic acid synthesis. A study highlighted its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It was found to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes. The IC values for COX-2 inhibition were reported to be comparable to that of celecoxib, a well-known anti-inflammatory drug .

Table 3: Anti-inflammatory Activity of this compound

| Compound | COX-2 IC (µM) |

|---|---|

| This compound | 0.04 |

| Celecoxib | 0.04 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrimidine ring. Studies have shown that electron-donating groups enhance its activity against COX-2 and other targets. For instance, adding a chloromethyl group at position-5 significantly boosted anti-inflammatory effects .

Case Studies

- Anti-inflammatory Study : A study conducted on carrageenan-induced paw edema in rats demonstrated that derivatives of this compound exhibited significant reduction in inflammation comparable to indomethacin .

- Cancer Cell Line Study : In vitro experiments on MCF-7 breast cancer cells showed that certain derivatives of this compound induced apoptosis and inhibited cell proliferation more effectively than standard chemotherapeutics like 5-Fluorouracil .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloropyrimidine and its derivatives?

- Methodological Answer : this compound is synthesized via nucleophilic substitution or cross-coupling reactions. For example, Pd(CH3CN)Cl2 mediates cross-coupling with amines (e.g., piperidine) at 0.1 mol% catalyst loading, achieving 96% conversion . Direct amination using KF in water under SNAr conditions (130°C in DMSO) avoids palladium catalysts for reactive amines like morpholine . Derivatives such as 2-(1-piperidinyl)pyrimidine are accessible through these methods. Physical properties (e.g., mp: 63–66°C, bp: 75–76°C/10 mmHg) are critical for purification .

Q. What spectroscopic methods are commonly employed to characterize this compound and its metal complexes?

- Methodological Answer : IR spectroscopy identifies coordination modes (e.g., N-coordination in [Cu2(OAc)4(2-Clpym)2] via shifts in pyrimidine ring vibrations) . UV-Vis spectroscopy confirms d-d transitions in metal complexes (e.g., Cu(II) at ~700 nm) . <sup>1</sup>H/<sup>13</sup>C NMR relaxation studies (e.g., in CS2) reveal molecular reorientation dynamics, with rotational diffusional tensor components (Dxx, Dyy, Dzz) calculated from dipolar spectral densities . Elemental analysis validates stoichiometry .

Q. How does this compound participate in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The electron-withdrawing chlorine activates the pyrimidine ring for SNAr. Reactions with amines (e.g., piperidine) proceed efficiently in polar aprotic solvents (e.g., DMSO) at elevated temperatures (130°C). KF in water enhances reactivity, yielding 80–86% for secondary amines, though primary amines may require transition-metal catalysts for higher yields . Competitive pathways (e.g., thermal background reactions) should be monitored via NMR .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic requirements for this compound amination?

- Methodological Answer : Palladium catalysts (e.g., BrettPhos ligand systems) are essential for less reactive electrophiles (e.g., 4-methoxyaniline), achieving >90% yields, whereas SNAr dominates for highly activated systems (e.g., morpholine) . Computational studies (DFT) can rationalize these differences by comparing activation barriers for metal-mediated vs. direct pathways. Contradictions in catalyst necessity arise from the electrophile’s reducibility and amine nucleophilicity .

Q. How can computational methods like DFT predict structural and electronic properties of this compound complexes?

- Methodological Answer : DFT (B3LYP) optimizes geometries of metal complexes (e.g., [Cu2(OAc)4(2-Clpym)2]), revealing bond lengths (Cu–N: ~2.0 Å) and angles consistent with experimental data . Frontier molecular orbital analysis quantifies ligand-to-metal charge transfer, while IR wavenumber calculations validate coordination modes. Discrepancies >5% between experimental and theoretical data suggest incomplete basis sets or solvent effects .

Q. What challenges arise in synthesizing pyrroloaminopyrimidines from this compound?

- Methodological Answer : Reactions with 3-aminopyrrole yield unstable intermediates due to steric strain or electronic destabilization. NMR tube studies show decomposition under standard conditions . Optimization strategies include low-temperature reactions (≤0°C), stabilizing additives (e.g., acetic acid), or in situ derivatization. Impurity profiling (e.g., via HPLC-MS) identifies degradation pathways .

Q. How do solvent polarity and substituents influence the fluorescence of 2-alkylaminopyrimidines?

- Methodological Answer : Alkylation of this compound with amines (e.g., ethylamine) introduces fluorescent moieties. Maximum fluorescence intensity occurs in polar solvents (ethanol, λex = 320 nm) due to enhanced stabilization of excited states. Electron-donating substituents (e.g., –NH2) redshift emission spectra, while steric hindrance reduces quantum yields .

属性

IUPAC Name |

2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCQVRBWJWWJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169214 | |

| Record name | 2-Chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Chloropyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.48 [mmHg] | |

| Record name | 2-Chloropyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1722-12-9 | |

| Record name | 2-Chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94EZW2WL9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。